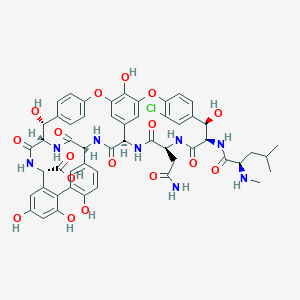

Eremomycin aglycone

Description

Properties

CAS No. |

119789-44-5 |

|---|---|

Molecular Formula |

C53H53ClN8O17 |

Molecular Weight |

1109.5 g/mol |

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-15-chloro-2,18,32,35,37,48-hexahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C53H53ClN8O17/c1-20(2)12-30(56-3)47(70)61-43-45(68)23-7-11-34(29(54)14-23)79-36-16-24-15-35(46(36)69)78-26-8-4-21(5-9-26)44(67)42-52(75)60-41(53(76)77)28-17-25(63)18-33(65)38(28)27-13-22(6-10-32(27)64)39(49(72)62-42)59-50(73)40(24)58-48(71)31(19-37(55)66)57-51(43)74/h4-11,13-18,20,30-31,39-45,56,63-65,67-69H,12,19H2,1-3H3,(H2,55,66)(H,57,74)(H,58,71)(H,59,73)(H,60,75)(H,61,70)(H,62,72)(H,76,77)/t30-,31+,39-,40-,41+,42+,43-,44-,45-/m1/s1 |

InChI Key |

RWFDKJBPMLNBSI-GAZOPBORSA-N |

SMILES |

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N[C@@H]1[C@@H](C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H](NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |

Canonical SMILES |

CC(C)CC(C(=O)NC1C(C2=CC(=C(C=C2)OC3=CC4=CC(=C3O)OC5=CC=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)O)C8=C(C=CC(=C8)C(C(=O)N6)NC(=O)C4NC(=O)C(NC1=O)CC(=O)N)O)C(=O)O)O)Cl)O)NC |

Other CAS No. |

119789-44-5 |

Synonyms |

eremomycin aglycone |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of Eremomycin Aglycone

Spectroscopic Methodologies for Aglycone Structure Determination

Spectroscopic techniques, especially NMR, have been instrumental in unraveling the complex structure of Eremomycin (B1671613) aglycone. Early studies utilized a combination of chemical and spectroscopic methods, including 1H and 13C NMR, to elucidate the structure of the glycopeptide antibiotic Eremomycin, which is closely related to vancomycin (B549263) but differs in its sugar and chlorine content. The aglycone of Eremomycin was identified as containing monodechlorovancomycinic acid. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds, offering comprehensive analysis and interpretation of molecular structures. For complex molecules like Eremomycin aglycone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential to overcome spectral overcrowding and achieve high-resolution structural insights. researchgate.net

Complete 1H and 13C NMR assignments have been meticulously performed for Eremomycin and its desglycosylated derivatives, which include the aglycone. These assignments are critical for confirming the primary structure and stereochemistry of the compound. nih.gov Comparative analysis with structurally similar glycopeptides, such as vancomycin, has further aided in understanding the unique features of this compound. nih.govnih.gov Detailed 1H and 13C NMR signal assignments, including fingerprint assignments, are available for Eremomycin derivatives, highlighting the complexity and precision required for such analyses. semanticscholar.org

Two-dimensional NMR techniques are indispensable for corroborating the primary structure and stereochemistry, and for performing conformational analysis of this compound.

Total Correlation Spectroscopy (TOCSY) provides molecular connectivity information by revealing correlations between all protons within a given spin system, extending beyond geminal or vicinal protons. researchgate.netpurdue.eduprinceton.edu

Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for identifying protons that are spatially close, typically within 5-7 Å, providing vital information about the molecule's three-dimensional conformation and stereochemistry. purdue.eduprinceton.eduwikipedia.orgmdpi.comipb.pt

Heteronuclear Multiple-Bond Correlation (HMBC) experiments establish connectivities between carbons and protons separated by two to four (and sometimes five) chemical bonds, which is fundamental for mapping the carbon skeleton of the aglycone. purdue.eduprinceton.edunih.goviosrphr.org

These techniques collectively provide a robust framework for detailed structural and conformational elucidation.

Relaxation and Nuclear Overhauser Effect (NOE) measurements offer insights into the motional behavior of this compound. A preliminary characterization of the compound's motion has been attempted using 13C-T1 (spin-lattice relaxation time) and 13C-[1H] NOE measurements. nih.gov The NOE is particularly sensitive to the size and tumbling rate of a molecule, with its magnitude and sign depending on the molecular motion. wikipedia.orgyoutube.comlancaster.ac.uk

More advanced studies utilizing 15N relaxation and diffusion NMR methods have revealed ligand-dependent oligomerization of 15N-labeled Eremomycin. For instance, the addition of the N-Ac-D-Ala-D-Ala dipeptide to Eremomycin solutions induced the formation of tetramers and octamers, indicating significant changes in the motional behavior and self-assembly of the molecule. This demonstrates how relaxation and diffusion measurements can uncover supramolecular self-organization. researchgate.net

Solid-state NMR (ss-NMR) is a powerful tool for investigating molecular systems that are non-crystallizable or poorly soluble, such as the interactions of glycopeptides with bacterial cell walls. It enables direct investigation of glycopeptide-peptidoglycan (PG) complexes in intact bacterial cells. nih.govresearchgate.netmdpi.com

Rotational-Echo Double Resonance (REDOR) NMR is a key ss-NMR technique used to determine precise internuclear distances between heteronuclear spin pairs. This method is crucial for understanding ligand-target interactions at an atomic level. researchgate.netmdpi.com For example, a bis[15N]amide-carboxyeremomycin derivative, LCTA-1421, was used in 13C{15N} and 15N{13C} REDOR NMR measurements to probe its interaction with the peptidoglycan of Staphylococcus aureus. nih.gov

The measured 13C-15N internuclear distances provided specific structural constraints:

Between the 15N-Asn amide of LCTA-1421 and the 13Cs of the bound D-[1-13C]Ala-D-[1-13C]Ala, distances of 5.1 Å and 4.8 Å were determined. nih.gov

The distance from the C-terminus 15N-amide of LCTA-1421 to the L-[3-13C]Ala of PG was measured at 3.5 Å. nih.gov

These REDOR distance constraints positioned the glycopeptide C-terminus in close proximity to the L-Ala segment of the peptidoglycan, suggesting an important interaction site beyond the primary D-Ala-D-Ala binding pocket. nih.gov

Table 1: Key REDOR Internuclear Distances in Eremomycin Derivative-PG Complex

| Interacting Nuclei (LCTA-1421 to PG) | Measured Distance (Å) |

| 15N-Asn amide to D-[1-13C]Ala-D-[1-13C]Ala | 5.1, 4.8 nih.gov |

| C-terminus 15N-amide to L-[3-13C]Ala | 3.5 nih.gov |

Isotopic labeling, particularly with 15N and 19F, is fundamental for advanced NMR studies of this compound and its derivatives. It enhances NMR sensitivity and enables site-specific interrogation of structure and intermolecular contacts. sigmaaldrich.com

15N Labeling: 15N-isotope labeled probes, such as those incorporated into the asparagine side chain and the C-terminus of carboxyeremomycin (LCTA-1421), are critical for REDOR experiments to measure specific distances within ligand-target complexes. nih.gov Uniform 15N labeling is a cost-effective method for proteins, providing structural constraints. sigmaaldrich.com

19F Labeling: The 19F nucleus is 100% abundant, has a large gyromagnetic ratio, and its chemical shift is highly sensitive to its electronic environment, making it an excellent probe for subtle chemical and conformational changes. nih.gov 19F labeling, often in combination with 15N, has been used in REDOR experiments to investigate binding sites and measure distances in complexes, providing valuable structural insights into how modified glycopeptide antibiotics operate. nih.govnih.gov For instance, 15N{19F} REDOR spectra have been used to determine distances from a 19F-labeled eremomycin derivative (LCTA-1110) to 15N-labeled L-Ala and L-Lys residues within the peptidoglycan, yielding distances of 6.0 Å and 7.9 Å, respectively. nih.gov

Synthetic Strategies and Chemical Modifications of Eremomycin Aglycone

Preparation of Eremomycin (B1671613) Aglycone via Deglycosylation Methods

The preparation of eremomycin aglycone, the core peptide structure of the eremomycin antibiotic, is primarily achieved through the chemical cleavage of its sugar moieties. The most common method employed for this transformation is strong acid hydrolysis. researchgate.netresearchgate.net This process involves treating the parent eremomycin molecule with a strong acid, which effectively breaks the glycosidic bonds connecting the carbohydrate residues to the heptapeptide (B1575542) core.

The complete removal of all three sugar fragments—two epi-vancosamine residues and one glucose residue—under these hydrolytic conditions results in the formation of the this compound. researchgate.netnih.gov While effective, this method can lead to a decrease in antibacterial activity when compared to the fully glycosylated parent compound or intermediates where only some sugars are removed. researchgate.netresearchgate.net For instance, the sequential removal of sugars shows that while splitting the terminal amino sugar to yield deseremosaminyl-eremomycin only slightly reduces activity, the removal of the glucose moiety to form eremomycin pseudoaglycon significantly diminishes its antibacterial properties. researchgate.net The complete deglycosylation to the aglycone results in a further reduction of its efficacy against susceptible staphylococci and enterococci strains. researchgate.net

Total Synthesis Approaches to Eremomycin and this compound

The total synthesis of complex glycopeptide antibiotics like eremomycin and their aglycones represents a significant challenge in synthetic organic chemistry. The primary difficulties lie in controlling the numerous elements of planar and axial chirality inherent in their macrocyclic structures. nih.govjohnshopkins.edu

The first total synthesis of the this compound was reported as part of a broader effort that also achieved the total synthesis of the vancomycin (B549263) aglycone. nih.govnih.gov This work provided critical insights into how molecular structure influences the kinetic and thermodynamic control of atropselective macrocyclization reactions, which are key steps in forming the characteristic diaryl ether linkages of the peptide core. johnshopkins.edu In this synthetic route, the this compound was derived from an intermediate originally designed for the vancomycin aglycon synthesis. Specifically, a dechloro-substrate intermediate was utilized, where a nitro group was removed and the resulting compound was carried through an analogous synthetic pathway to yield the this compound. nih.gov While the successful synthesis was disclosed, detailed specifics of the final steps for the this compound were not extensively reported. nih.gov These landmark syntheses have been crucial for confirming the structure of these natural products and enabling the creation of analogues for structure-activity relationship studies.

Directed Chemical Modification of the Aglycone Peptide Core

The this compound serves as a scaffold for directed chemical modifications aimed at creating novel analogues with potentially enhanced properties. Research has primarily focused on altering the N-terminal region of the peptide core to investigate its role in antibacterial activity.

N-Terminal Amino Acid Modification

Modifications at the N-terminus of the this compound have been systematically explored to understand the structural requirements for biological activity.

A key strategy for modifying the N-terminus involves the Edman degradation reaction. researchgate.netnih.gov This well-established method for peptide sequencing is used to selectively cleave the N-terminal amino acid residue. wikipedia.org In the case of this compound, the Edman degradation removes the N-terminal N-methyl-D-leucine residue. researchgate.netnih.gov This process yields a crucial des-N-Me-D-Leu-eremomycin aglycone, a hexapeptide intermediate that serves as the starting point for subsequent modifications. researchgate.netnih.gov The removal of this N-terminal residue, however, results in a total loss of antibacterial activity because it disrupts the structure of the "binding pocket" necessary for interacting with its bacterial target, Ac-Lys-D-Ala-D-Ala. researchgate.net

The hexapeptide intermediate generated via Edman degradation can be used to build new heptapeptide analogues through aminoacylation. nih.gov This involves coupling new D-amino acid derivatives to the newly exposed N-terminus of the hexapeptide. Researchers have successfully aminoacylated the hexapeptide with D-lysine, D-histidine, and D-tryptophan derivatives to create novel heptapeptide analogues of the this compound. researchgate.netnih.gov

Furthermore, direct aminoacylation of the intact this compound (a heptapeptide) with a D-lysine derivative has been used to produce an octapeptide analogue, extending the peptide chain at the N-terminus. nih.gov

The biological activity of the newly synthesized analogues provides insight into the structural importance of the N-terminal residue. The substitution of the original N-methyl-D-leucine with a D-lysine residue to form a new heptapeptide did not significantly compromise the in vitro antibacterial properties of the this compound. nih.gov In contrast, the heptapeptide analogues containing N-terminal D-tryptophan or D-histidine were found to be practically devoid of antibacterial activity. nih.gov Similarly, the octapeptide analogue formed by adding a D-lysine to the N-terminus of the original aglycone also lacked antibacterial properties. nih.gov

| Analogue Description | Modification Method | Resulting Antibacterial Activity | Reference |

|---|---|---|---|

| Hexapeptide Analogue (des-N-Me-D-Leu) | Edman Degradation | Total loss of activity | researchgate.netnih.gov |

| Heptapeptide Analogue (N-terminal D-lysine) | Aminoacylation of Hexapeptide | Activity not seriously affected | nih.gov |

| Heptapeptide Analogue (N-terminal D-tryptophan) | Aminoacylation of Hexapeptide | Practically devoid of activity | nih.gov |

| Heptapeptide Analogue (N-terminal D-histidine) | Aminoacylation of Hexapeptide | Practically devoid of activity | nih.gov |

| Octapeptide Analogue (N-terminal D-lysine added) | Aminoacylation of Heptapeptide Aglycone | Practically devoid of activity | nih.gov |

Modifications at Specific Amino Acid Side Chains (e.g., Asparagine)

The asparagine residue at position 3 (AA3) of the this compound is essential for its antimicrobial activity. nih.gov Its side chain is believed to function as a "flap" or "gate" that regulates ligand access to the D-Ala-D-Ala binding pocket. nih.gov Disruption of this side chain, for instance by replacement with glutamine or aspartate, can diminish antibacterial action. nih.gov

Strategic modifications of this site have been explored to enhance activity. Starting from AA3-carboxyeremomycin, which is produced by the selective hydrolysis of the asparagine side chain amide, chemists have synthesized eremomycin AA3, AA7 bis-amides. nih.gov One such derivative, a bis-benzylamide, demonstrated notable activity against a VanA-producing strain of Enterococcus faecium, with a minimum inhibitory concentration (MIC) of 8 µg/ml. nih.gov This indicates that targeted amidation at the asparagine side chain can be a viable strategy for developing derivatives active against vancomycin-resistant enterococci (VRE).

C-Terminal Carboxyl Group Derivatization (e.g., Carboxamides, Pyrrolidides, Piperidides)

The C-terminal carboxyl group of the this compound is another key site for chemical derivatization. Modification at this position can enhance interactions with segments of the bacterial peptidoglycan precursor beyond the canonical D-Ala-D-Ala terminus. nih.gov This strategy has led to the development of derivatives with improved activity profiles.

Synthesis of C-terminal amides, such as carboxamides, pyrrolidides, and piperidides, has been shown to yield compounds with potent antibacterial effects. researchgate.net For example, eremomycin pyrrolidide has demonstrated high activity against both staphylococci and enterococci, including vancomycin-resistant strains. researchgate.net In animal models of staphylococcal sepsis, this derivative showed higher efficacy than the parent eremomycin. researchgate.net Furthermore, derivatization of the carboxyl group into amides can lead to a reduction in pseudoallergic reactions, a known side effect of some glycopeptides. researchgate.netresearchgate.net

The table below summarizes the activity of select C-terminal modified eremomycin derivatives compared to the parent compounds.

| Compound/Derivative | Modification | Activity Profile |

| Eremomycin Pyrrolidide | C-terminal pyrrolidide | High activity against staphylococci and enterococci (including VRE). researchgate.net |

| LCTA-1421 / LCTA-1110 | C-terminal amides | Mildly improved activity against vancomycin-susceptible Gram-positives, VISA, and VRE. nih.gov |

| Eremomycin Bis-benzylamide | Asparagine side chain amide | Active against VanA E. faecium (MIC 8 µg/ml). nih.gov |

Incorporation of Hydrophobic and Other Functional Groups

The introduction of lipophilic moieties to the this compound is a well-established strategy to enhance antibacterial activity, particularly against resistant strains. researchgate.net These hydrophobic groups are thought to promote anchoring of the antibiotic to the bacterial cell membrane, thereby increasing its effective concentration near the site of action and potentially introducing additional mechanisms of action, such as membrane disruption. isuct.ru

Adamantyl and Related Alkyl Substituents

The adamantane (B196018) group, a bulky and highly lipophilic hydrocarbon cage, has been incorporated into the eremomycin structure. N-linked conjugates of eremomycin with adamantanecarboxylic acids have been synthesized and evaluated for biological activity. While some adamantane derivatives of glycopeptide aglycons have been investigated for antiviral properties, this structural modification is primarily aimed at leveraging the "lipophilic bullet" effect to enhance interactions with bacterial membranes.

Biphenyl-4-ylmethyl-4-piperazinyl Modifications

Specific modifications involving complex hydrophobic and heterocyclic systems have been synthesized to explore their impact on antibacterial potency. One such derivative is this compound, 29-[1-biphenyl-4-ylmethyl-4-piperazinyl]methyl-. This modification introduces a significant hydrophobic biphenyl (B1667301) group linked via a piperazinyl-methyl spacer. The rationale behind such modifications is to combine increased lipophilicity with the potential for additional binding interactions afforded by the aromatic and heterocyclic ring systems, which may confer activity against resistant pathogens. researchgate.netnih.gov

Other Lipophilic Derivatizations for Enhanced Activity

A variety of other lipophilic groups have been attached to the eremomycin scaffold. N'-alkylation of the eremosamine sugar with groups like n-decyl or p-(p-chlorophenyl)benzyl results in derivatives with significant activity against VRE. nih.govresearchgate.net These hydrophobic side chains are crucial for the activity against resistant strains. nih.gov

Another approach involves creating cationic lipoglycopeptides by introducing a cationic surfactant residue. isuct.ru The quaternization of a pyridine (B92270) fragment with long-chain alkyl groups in eremomycin picolylamides led to derivatives with increased activity against glycopeptide-resistant strains, although this was sometimes accompanied by a decrease in activity against susceptible strains. isuct.ru These modifications aim to create a dual-action mechanism: inhibition of peptidoglycan synthesis and membrane depolarization. researchgate.net

Synthesis of Des-(N-methyl-D-leucyl)this compound Derivatives

A significant modification of the this compound involves the removal of the N-terminal N-methyl-D-leucyl residue. This hexapeptide derivative, des-(N-methyl-D-leucyl)this compound, is typically synthesized via Edman degradation of the parent aglycon. researchgate.netnih.gov

This transformation fundamentally alters the "binding pocket" of the molecule, severely diminishing its ability to bind to the D-Ala-D-Ala terminus of peptidoglycan precursors. researchgate.netnih.gov Consequently, these derivatives lose most of their activity against susceptible Gram-positive bacteria. researchgate.net

However, these hexapeptide cores serve as valuable platforms for further modification. When hydrophobic substituents, such as n-decyl or p-(p-chlorophenyl)benzyl groups, are attached to the des-(N-methyl-D-leucyl)this compound, the resulting compounds show significant activity against glycopeptide-resistant enterococci (GRE). nih.gov This suggests an alternative mechanism of action that does not rely on strong D-Ala-D-Ala binding. nih.gov Biochemical studies support the hypothesis that these hydrophobic hexapeptide derivatives inhibit the transglycosylase stage of peptidoglycan biosynthesis, even in the absence of dipeptide binding. nih.gov

Development of Semi-synthetic Aglycone Derivatives

The emergence of bacterial resistance to glycopeptide antibiotics has spurred intensive research into the chemical modification of natural compounds to create semi-synthetic derivatives with enhanced properties. The this compound, the core peptide structure of the eremomycin antibiotic, has served as a crucial scaffold for such modifications. Researchers have explored various synthetic strategies to generate novel analogs with improved antibacterial efficacy, expanded spectrum of activity, and the ability to overcome resistance mechanisms. researchgate.net

Amide Derivatives

A significant focus of semi-synthetic efforts has been the modification of the C-terminal carboxyl group to form amide derivatives. This approach has proven effective in enhancing antibacterial activity, particularly against resistant strains. researchgate.net

One line of research involved the synthesis of N-(adamantyl-1)methyl, N-(adamantyl-2), and N-(ω-aminodecyl) amides of this compound. nih.gov The introduction of bulky and lipophilic adamantyl or long-chain alkyl substituents at the carboxyl terminus was found to increase antibacterial activity. acs.org These carboxamides demonstrated activity against both glycopeptide-susceptible and glycopeptide-resistant bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 32 µM. nih.govacs.org Specifically, amides of this compound were found to be active against both vancomycin-sensitive and vancomycin-resistant bacteria with MIC values between 4 and 32 µg/mL. acs.org

Further studies on eremomycin carboxamides revealed important structure-activity relationships. Derivatives made from amines with small substituents (approximately C0 to C4) showed activity similar to the parent antibiotic against vancomycin-susceptible strains but were inactive against resistant strains. nih.gov In contrast, derivatives of alkylamines featuring linear lipophilic substituents, such as a decyl (C10) chain, were active against VanA and VanB enterococci strains. nih.gov Additionally, amides formed with 5-methoxy- and 5-benzyloxytryptamine (B112264) were also effective against both susceptible and resistant bacteria. nih.gov Another successful modification was the synthesis of eremomycin pyrrolidide, which demonstrated high activity against staphylococci and enterococci, including vancomycin-resistant strains. researchgate.net

Beyond antibacterial applications, some of these amide derivatives exhibited promising antiviral properties. The N-(adamantyl-1)methylcarboxamide of this compound showed good activity against HIV-1 (1.6 µM). nih.gov

Table 1: Antibacterial Activity of Selected this compound Amide Derivatives

| Derivative Type | Substituent | Target Organism | MIC (µg/mL) | Citation |

|---|---|---|---|---|

| Carboxamide | Adamantyl / Aminodecyl | Vancomycin-sensitive bacteria | 4-32 | acs.org |

| Carboxamide | Adamantyl / Aminodecyl | Vancomycin-resistant bacteria | 4-32 | acs.org |

| Alkylamide | Linear lipophilic (e.g., C10H21) | VanA and VanB enterococci | Active | nih.gov |

| Tryptamine Amide | 5-methoxytryptamine | Vancomycin-susceptible & resistant strains | Active | nih.gov |

| Tryptamine Amide | 5-benzyloxytryptamine | Vancomycin-susceptible & resistant strains | Active | nih.gov |

N-Terminal Modifications

Another key strategy involves the modification of the N-terminal amino acid of the this compound peptide core. In one study, the N-terminal N-methyl-D-leucine was removed via Edman degradation to produce a hexapeptide intermediate. nih.gov This intermediate was then re-aminoacylated with different D-amino acid derivatives, including D-lysine, D-histidine, or D-tryptophan, to create new heptapeptide analogs. nih.gov

The results indicated that the nature of the N-terminal residue is critical for antibacterial activity. The substitution with D-lysine did not cause a serious loss of in vitro antibacterial properties. nih.gov However, the introduction of N-terminal D-tryptophan or D-histidine moieties resulted in analogs that were practically devoid of antibacterial activity. nih.gov

Des-(N-Me-D-Leu)-Aglycone Derivatives

Researchers have also synthesized derivatives from an this compound core where the N-terminal N-methyl-D-leucine residue has been removed, known as des-(N-Me-D-Leu)-aglycone. Amides of this modified core were synthesized, including an (Adamantyl-1)methylamide derivative. nih.gov Interestingly, while these compounds with a "destroyed" peptide core were inactive against both glycopeptide-sensitive and -resistant bacteria, they showed significant antiretroviral activity. nih.govacs.org The (Adamantyl-1)methylamide of des-(N-Me-D-Leu)-eremomycin aglycone demonstrated good activity against HIV-1 (EC50 of 5.5 µM) and HIV-2 (EC50 of 3.5 µM), highlighting its potential as a selective antiretroviral agent. nih.govacs.org

Table 2: Antiviral Activity of this compound Derivatives against HIV

| Derivative | Modification | Virus | Activity | Citation |

|---|---|---|---|---|

| N-(Adamantyl-1)methylcarboxamide of this compound | C-terminal amidation | HIV-1 | 1.6 µM | nih.gov |

| (Adamantyl-1)methylamide of des-(N-Me-D-Leu)-eremomycin aglycone | N-terminal deletion & C-terminal amidation | HIV-1 | EC50 of 5.5 µM | nih.govacs.org |

Conjugates with Other Molecules

To further enhance activity and potentially introduce new mechanisms of action, this compound has been conjugated with other molecular entities. For example, a series of benzoxaborole–glycopeptide conjugates were synthesized. ovid.com The eremomycin derivative in this series was created through amidation. These hybrid molecules exhibited excellent antibacterial activity against Gram-positive bacteria, including strains with intermediate glycopeptide susceptibility and some vancomycin-resistant enterococci. ovid.com

Structure Activity Relationship Sar Studies of Eremomycin Aglycone and Its Derivatives

Correlating Aglycone Structural Features with Biological Activity

The removal of carbohydrate moieties from glycopeptide antibiotics, a process known as deglycosylation, has a profound impact on their antibacterial activity. While the aglycone's binding pocket for the target D-Ala-D-Ala sequence remains intact, the absence of sugars typically leads to a significant reduction in potency. acs.orgnih.gov

Studies have shown that eremomycin (B1671613) aglycone is approximately eight times less active antibacterially than vancomycin (B549263) aglycone. acs.org This highlights that even without its sugars, the inherent structure of the aglycone retains a basal level of activity, which is further influenced by other structural elements. The general trend observed across the vancomycin group is that deglycosylation diminishes antibacterial efficacy. For instance, deglycosylated vancomycin sees its activity reduced by a factor of five, despite maintaining its ability to bind to the D-Ala-D-Ala target. nih.gov This suggests the sugar residues are not merely passive appendages but play a crucial role, potentially by influencing dimerization, solubility, or interactions with the bacterial cell membrane. nih.gov

The halogenation pattern of the glycopeptide core is a critical determinant of biological activity. Eremomycin is distinguished from its close relative, vancomycin, by its chlorine content. nih.gov The aglycone of eremomycin contains only one chlorine atom, located on the second amino acid residue of the peptide backbone. nih.gov

Comparative studies reveal the importance of this chlorination. Eremomycin aglycone, which lacks one of the chlorine substituents present in vancomycin aglycone, demonstrates significantly lower antibacterial activity. acs.org The removal of the single chlorine atom from the eremomycin molecule to produce dechloroeremomycin also results in decreased antibacterial activity against Gram-positive bacteria. researchgate.net This is consistent with findings for vancomycin, where the dechlorinated version is only half as active as the parent compound. nih.gov The chlorine atom is believed to enhance the binding affinity of the antibiotic to its target by contributing to the rigidity and conformation of the binding pocket. nih.gov

| Compound | Key Structural Difference | Impact on Antibacterial Activity | Reference |

|---|---|---|---|

| This compound | Absence of sugar moieties | Significant decrease in activity | acs.org |

| Dechloroeremomycin | Removal of the chlorine atom from eremomycin | Decreased activity | researchgate.net |

| Vancomycin Aglycone | Absence of sugar moieties | Activity reduced by a factor of 5 | nih.gov |

| Dechlorovancomycin | Removal of one chlorine atom from vancomycin | Activity reduced by half | nih.gov |

The heptapeptide (B1575542) core of the this compound forms a rigid, basket-like structure essential for recognizing and binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. The integrity of this peptide backbone is paramount for antibacterial action. acs.orgnih.gov

Research involving the synthesis of this compound derivatives where the peptide core has been intentionally compromised demonstrates a complete loss of antibacterial function. Specifically, derivatives such as des-(N-Me-D-Leu)-aglycon amides, which have a disrupted peptide core, are inactive against both glycopeptide-susceptible and glycopeptide-resistant bacteria. acs.orgnih.gov This underscores that the precise spatial arrangement of the amino acids and the hydrogen-bonding network they form are indispensable for target recognition and binding. Any disruption to this framework abrogates the molecule's ability to inhibit cell wall biosynthesis, rendering it ineffective as an antibiotic. acs.orgnih.gov

Similarly, the asparagine residue at position three, while not directly involved in hydrogen bonding with the D-Ala-D-Ala target, is required for activity. Its substitution can significantly diminish potency. Replacing asparagine with glutamine or aspartate reduces activity, and substitution with isoaspartate destroys antimicrobial activity altogether. nih.gov It is theorized that the asparagine side chain interacts with the N-methyl-leucine, helping to form and stabilize the binding cavity for the dipeptide target. nih.gov

| Modification to Aglycone Core | Specific Change | Resulting Effect on Activity | Reference |

|---|---|---|---|

| Peptide Core Disruption | Creation of des-(N-Me-D-Leu)-aglycon amides | Inactive against susceptible and resistant bacteria | acs.orgnih.gov |

| N-Terminal Amino Acid Removal | Edman degradation of N-methyl-leucine | Incapable of binding to D-Ala-D-Ala target | nih.govresearchgate.net |

| Substitution at Asparagine-3 (in Vancomycin) | Replacement with Glutamine | Reduced activity | nih.gov |

| Replacement with Aspartate | Significantly reduced activity | nih.gov | |

| Replacement with Isoaspartate | Destroyed antimicrobial activity | nih.gov |

Dimerization and Oligomeric State Effects on Biological Activity

Glycopeptide antibiotics, including eremomycin, are known to self-associate in solution to form dimers and higher-order oligomers. This process is not a mere physical curiosity but has significant implications for their mechanism of action and antibacterial potency.

In aqueous solution, eremomycin forms strong homodimers. mdpi.com This dimerization is a key aspect of its biological activity, with a strong correlation observed between the dimerization constant (Kdim) and the minimum inhibitory concentration (MIC) for many glycopeptide antibiotics. mdpi.com The formation of dimers is believed to enhance the antibacterial effect through a cooperative mechanism. mdpi.com Dimerization can increase the avidity of the antibiotic for the bacterial cell surface, where the peptidoglycan precursors are clustered, effectively increasing the local concentration of the drug at its site of action.

This dimerization is a reversible equilibrium process. nih.govresearchgate.net Studies on the closely related antibiotic vancomycin have demonstrated that the monomer-dimer equilibrium is fully reversible and concentration-dependent. nih.gov At high concentrations, the dimeric form predominates, while at lower, clinically relevant serum concentrations, the monomeric form is more prevalent. nih.gov This reversible nature allows the molecule to adapt to different environments, potentially existing as a monomer in the bloodstream and dimerizing at the bacterial cell surface to exert its effect. Furthermore, the binding of the D-Ala-D-Ala ligand can enhance this dimerization, pointing to a cooperative relationship between target binding and the oligomeric state. mdpi.com

Correlation between Dimerization Propensity and Antimicrobial Potency

The dimerization of glycopeptide antibiotics at their site of action is a crucial factor that often correlates with their antimicrobial efficacy. Eremomycin, in particular, is known to form strong homodimers, a characteristic that is believed to enhance its antibacterial activity. nih.gov A strong correlation has been observed between the dimerization constant (Kdim) and the minimum inhibitory concentration (MIC) for many glycopeptide antibiotics. nih.gov The cooperative nature of dimerization and ligand binding is a key aspect of this relationship; dimerization is enhanced by the binding of the antibiotic to its target, the acyl-D-Ala-D-Ala terminus of peptidoglycan precursors, and conversely, the binding to the target is strengthened by dimerization.

This cooperative binding model suggests that the dimeric form of the antibiotic has a higher affinity for the bacterial cell wall precursors than the monomeric form. This increased affinity is thought to contribute to a more effective inhibition of peptidoglycan synthesis, leading to enhanced antimicrobial potency. For eremomycin, its high dimerization constant is often cited as a reason for its superior activity compared to other glycopeptides like vancomycin.

However, the relationship between dimerization and antimicrobial activity is not always straightforward. Some studies have indicated that while eremomycin has a much higher dimerization constant than vancomycin, the eremomycin dimer binds to soluble ligands with lower affinity than the vancomycin monomer. This suggests that factors other than dimerization alone may contribute to eremomycin's high potency. Furthermore, research on a series of semisynthetic eremomycin derivatives found no direct correlation between their dimerization constants and their antibacterial activities against various strains of Gram-positive bacteria. These findings point to a more complex interplay of factors, including the specific structural modifications of the derivatives, in determining their ultimate antimicrobial efficacy.

Structure-Activity Relationships of Modified Aglycones

N-Terminal Modified Analogues

The N-terminal N-methyl-D-leucine residue of the this compound plays a significant role in its antibacterial activity. Modifications at this position have been explored to understand its contribution to the molecule's efficacy. The removal of the N-methyl-D-leucine residue via Edman degradation yields a hexapeptide, which can then be acylated with different amino acid derivatives to generate novel heptapeptide analogues.

Studies have shown that the substitution of the N-terminal N-methyl-D-leucine with a D-lysine residue does not significantly compromise the in vitro antibacterial properties of the this compound. nih.gov In contrast, the introduction of other amino acids, such as D-tryptophan or D-histidine, at the N-terminus leads to a significant loss of antibacterial activity. nih.gov Furthermore, the extension of the peptide chain by aminoacylating the intact this compound to produce an octapeptide analog with an N-terminal D-lysine also results in a compound that is practically devoid of antibacterial properties. nih.gov These findings underscore the stringent structural requirements at the N-terminus for maintaining the antimicrobial potency of the this compound.

| Modification at N-Terminus of this compound | Effect on Antibacterial Activity |

|---|---|

| Substitution of N-methyl-D-leucine with D-lysine | Activity largely maintained nih.gov |

| Substitution of N-methyl-D-leucine with D-tryptophan | Practically devoid of activity nih.gov |

| Substitution of N-methyl-D-leucine with D-histidine | Practically devoid of activity nih.gov |

| Addition of D-lysine to the N-terminus (Octapeptide formation) | Practically devoid of activity nih.gov |

C-Terminal Modified Analogues

Modifications at the C-terminal carboxyl group of the this compound have a profound impact on its antibacterial spectrum and potency. The nature of the substituent introduced at this position can modulate the activity against both vancomycin-susceptible and -resistant bacterial strains.

The synthesis of a series of eremomycin carboxamides has demonstrated that amides derived from amines with small substituents (approximately C0 to C4) exhibit antibacterial activity against vancomycin-susceptible strains that is comparable to the parent antibiotic. However, these derivatives are largely inactive against vancomycin-resistant strains.

In contrast, the introduction of linear lipophilic substituents at the C-terminus, such as a C10H21 alkyl chain, confers significant activity against vancomycin-resistant enterococci (VRE), including VanA and VanB phenotypes. For instance, the C-terminally modified eremomycin derivatives LCTA-1421 and LCTA-1110 have shown improved activity against a range of vancomycin-susceptible and -resistant Gram-positive bacteria. nih.gov This enhanced activity is attributed to the C-terminal modification facilitating binding to the non-D-Ala-D-Ala portion of the peptidoglycan stem, thereby providing an alternative anchor point in resistant bacteria where the primary D-Ala-D-Ala target is altered. nih.gov

| C-Terminal Modification of this compound | Activity against Vancomycin-Susceptible Strains | Activity against Vancomycin-Resistant Strains |

|---|---|---|

| Amides with small substituents (C0-C4) | Similar to parent compound | Inactive |

| Amides with linear lipophilic substituents (e.g., C10H21) | Active | Active against VanA and VanB enterococci |

| LCTA-1421 | Improved activity nih.gov | Improved activity nih.gov |

| LCTA-1110 | Improved activity nih.gov | Improved activity nih.gov |

Hydrophobic Derivatives and Their Enhanced Activity Profiles

The introduction of hydrophobic substituents to the this compound has emerged as a highly effective strategy for enhancing its antimicrobial activity, particularly against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). These hydrophobic derivatives often exhibit a different mode of action compared to the parent compound.

By attaching hydrophobic moieties, such as n-decyl or p-(p-chlorophenyl)benzyl groups, to the periphery of the molecule, the resulting compounds show significant activity against glycopeptide-resistant enterococci. nih.gov The enhanced potency of these lipophilic derivatives is thought to be due to their ability to anchor to the bacterial cell membrane, thereby increasing their effective concentration at the site of action and potentially disrupting membrane integrity.

Biochemical investigations suggest that these hydrophobic derivatives can inhibit the transglycosylase stage of bacterial peptidoglycan biosynthesis even in the absence of binding to the D-Ala-D-Ala or D-Ala-D-Lac termini of cell wall precursors. nih.gov This alternative mechanism of action allows them to bypass the primary resistance mechanism in vancomycin-resistant bacteria. The introduction of bulky and hydrophobic groups, such as adamantyl moieties, has also been shown to yield derivatives with potent antibacterial activity.

| Hydrophobic Modification of this compound | Observed Enhancement in Activity |

|---|---|

| n-Decyl group | Active against glycopeptide-resistant enterococci nih.gov |

| p-(p-chlorophenyl)benzyl group | Active against glycopeptide-resistant enterococci nih.gov |

| Adamantyl-containing amides | Demonstrated activity against glycopeptide-susceptible and -resistant bacteria nih.gov |

Des-(N-methyl-D-leucyl)this compound SAR

Des-(N-methyl-D-leucyl)this compound, a hexapeptide derivative, is obtained through the Edman degradation of the this compound. This modification results in a "damaged" peptide core, as the N-terminal amino acid that is crucial for binding to the D-Ala-D-Ala terminus of peptidoglycan precursors is removed.

Structure-activity relationship studies on this hexapeptide scaffold have revealed that amides of des-(N-methyl-D-leucyl)this compound are generally inactive against both glycopeptide-sensitive and -resistant bacteria. nih.gov This lack of activity is consistent with the understanding that the N-terminal residue is essential for the canonical mechanism of action of glycopeptide antibiotics.

However, the introduction of hydrophobic substituents to the des-(N-methyl-D-leucyl)this compound can, in some cases, lead to compounds with antibacterial properties. Hydrophobic derivatives of this hexapeptide have been shown to be almost as active as the corresponding derivatives of the intact heptapeptide against glycopeptide-resistant enterococci, although they are less active against staphylococci. nih.gov It is hypothesized that these hydrophobic hexapeptide derivatives may inhibit peptidoglycan synthesis through a mechanism that does not rely on dipeptide binding, potentially by directly targeting the transglycosylase enzyme. nih.gov This suggests that even with a compromised binding pocket, strategic hydrophobic modifications can impart antimicrobial activity through alternative mechanisms.

| Compound | Modification | Antibacterial Activity |

|---|---|---|

| Des-(N-methyl-D-leucyl)this compound amides | Removal of N-terminal amino acid | Generally inactive against sensitive and resistant bacteria nih.gov |

| Hydrophobic derivatives of des-(N-methyl-D-leucyl)this compound | Removal of N-terminal amino acid and addition of hydrophobic groups | Active against glycopeptide-resistant enterococci, less active against staphylococci nih.gov |

Mechanistic Investigations of Eremomycin Aglycone Interactions at the Molecular and Cellular Level

Glycopeptide-Target Binding Mechanism

The primary mode of action for eremomycin (B1671613) aglycone, like other glycopeptide antibiotics, involves the disruption of bacterial cell wall synthesis through direct binding to peptidoglycan precursors. This interaction is multifaceted, involving both the canonical D-Ala-D-Ala terminus and other segments of the peptidoglycan stem.

Interaction with Peptidoglycan Precursors (D-Ala-D-Ala Termini)

The hallmark of glycopeptide antibiotic action is the specific recognition and binding of the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This interaction is a critical step in the inhibition of cell wall biosynthesis. The aglycone portion of the molecule forms a rigid, pocket-like structure that sequesters the D-Ala-D-Ala dipeptide. nih.gov

This binding is stabilized by a network of five hydrogen bonds between the heptapeptide (B1575542) backbone of the aglycone and the D-Ala-D-Ala dipeptide. nih.gov These hydrogen bonds effectively cap the terminus of the peptidoglycan precursor, sterically hindering the enzymes responsible for the subsequent transglycosylation and transpeptidation steps of cell wall construction. The hydrophobic interactions between the aromatic residues of the glycopeptide core and the methyl groups of the alanine (B10760859) residues in the dipeptide further stabilize this complex. smu.edu

| Compound | Ligand | Binding Affinity (Ka, M-1) |

|---|---|---|

| Eremomycin | N-Ac-D-Ala-D-Ala | 2.8 x 103 |

Cellular Mode of Action against Microorganisms (Non-human)

The binding of eremomycin aglycone to peptidoglycan precursors has profound consequences for the bacterial cell, ultimately leading to cell death. This is achieved through the specific inhibition of the cell wall biosynthesis pathway.

Inhibition of Bacterial Cell Wall Biosynthesis Pathways

The bacterial cell wall is a vital structure that provides mechanical strength and protects the cell from osmotic lysis. Its primary component is peptidoglycan, a mesh-like polymer of glycan strands cross-linked by short peptides. The synthesis of peptidoglycan is a complex, multi-step process that is a prime target for antibiotics.

This compound exerts its bactericidal effect by interrupting this synthesis. By binding to the D-Ala-D-Ala termini of the lipid II intermediate, the molecule prevents the incorporation of new peptidoglycan subunits into the growing cell wall. This sequestration of lipid II inhibits the crucial transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs). The inhibition of these processes weakens the cell wall, leading to a loss of structural integrity and eventual cell lysis.

Specificity of Interaction with Bacterial Cell Wall Components

The efficacy of this compound is rooted in its high specificity for bacterial cell wall components, particularly the D-Ala-D-Ala terminus of peptidoglycan precursors. This specificity arises from the unique three-dimensional structure of the aglycone's binding pocket, which is complementary to the shape and chemical properties of the D-Ala-D-Ala dipeptide.

This targeted interaction ensures that the antibiotic primarily affects bacterial cells, which possess a peptidoglycan cell wall, while having minimal impact on host cells that lack this structure. The intricate network of hydrogen bonds and hydrophobic interactions that mediate this binding further underscores the high degree of specificity.

Mechanisms Overcoming Antimicrobial Resistance (Non-human)

The rise of antibiotic resistance, particularly vancomycin-resistant enterococci (VRE), poses a significant threat to public health. A primary mechanism of resistance involves the alteration of the D-Ala-D-Ala target to D-Ala-D-Lactate (D-Ala-D-Lac), which reduces the binding affinity of traditional glycopeptides by approximately 1000-fold. nih.govnih.gov Research into this compound and its derivatives has focused on strategies to overcome this resistance.

One promising approach involves the chemical modification of the aglycone structure to enhance its activity against resistant strains. For example, the introduction of hydrophobic side chains can lead to derivatives with improved efficacy. These modifications can confer an alternative mechanism of action, such as membrane disruption, or enhance binding to the altered peptidoglycan precursors. nih.gov

A key strategy in overcoming resistance is the development of compounds that can effectively bind to both D-Ala-D-Ala and D-Ala-D-Lac termini. While data specifically for this compound derivatives is limited, research on analogous vancomycin (B549263) aglycone derivatives has shown that modifications to the binding pocket can restore potent antimicrobial activity against vancomycin-resistant bacteria. nih.gov For instance, a redesigned vancomycin aglycone exhibited potent activity against VanA-type VRE with a Minimum Inhibitory Concentration (MIC) of 0.31 µg/mL. nih.gov

| Compound | Bacterial Strain | Resistance Phenotype | MIC (µg/mL) |

|---|---|---|---|

| Redesigned Vancomycin Aglycon | E. faecalis | VanA VRE | 0.31 |

| Vancomycin Derivative 15 | E. faecalis | VanA | 170 |

These findings highlight the potential of modifying the this compound scaffold to generate novel antibiotics capable of combating resistant pathogens. Further research into the structure-activity relationships of these derivatives is crucial for the development of the next generation of glycopeptide antibiotics.

Activity against Glycopeptide-Resistant Bacterial Strains (e.g., VanA, VanB Phenotypes)

The primary mechanism of vancomycin resistance in VanA and VanB phenotypes involves the alteration of the peptidoglycan precursor terminus from D-alanyl-D-alanine (D-Ala-D-Ala) to D-alanyl-D-lactate (D-Ala-D-Lac). nih.govresearchgate.net This substitution significantly reduces the binding affinity of traditional glycopeptides, rendering them ineffective. nih.gov

However, certain derivatives of eremomycin have demonstrated notable activity against these resistant strains. For instance, carboxamide derivatives of this compound with an intact peptide core have shown activity against both glycopeptide-susceptible and -resistant bacteria, with minimum inhibitory concentrations (MICs) in the range of 1-32 µM. acs.org Hydrophobic derivatives of eremomycin have also been found to be almost equally active against glycopeptide-resistant enterococci (GRE). nih.gov

While specific MIC values for the unmodified this compound against VanA and VanB strains are not extensively reported in the available literature, studies on related compounds provide a comparative perspective. For example, telavancin, a lipoglycopeptide derivative, exhibits activity against VanB isolates but less potent activity against VanA strains, with MIC90 values ranging from 4-16 mcg/mL for the latter. uspharmacist.com Oritavancin, another lipoglycopeptide, retains in vitro activity against VRE exhibiting both vanA and vanB resistance. nih.gov

| Compound | Bacterial Phenotype | MIC Range (µM) | Reference |

|---|---|---|---|

| This compound Carboxamides | Glycopeptide-Resistant Bacteria | 1-32 | acs.org |

| Telavancin | VanA VRE | 4-16 µg/mL | uspharmacist.com |

| Oritavancin | VanA and VanB VRE | Activity Retained | nih.gov |

Strategies for Bypassing D-Ala-D-Lac Mediated Resistance

The ability of certain eremomycin derivatives to overcome D-Ala-D-Lac mediated resistance suggests alternative or enhanced mechanisms of action. One key strategy involves modifying the glycopeptide structure to compensate for the loss of a critical hydrogen bond with the altered peptidoglycan precursor. nih.gov

Research on hydrophobic derivatives of eremomycin suggests a mechanism that may not rely on binding to the D-Ala-D-Lac terminus. nih.gov Studies have shown that while the binding of these derivatives to D-Ala-D-Ala is decreased compared to the parent compound, they retain the ability to inhibit peptidoglycan synthesis. nih.gov Notably, binding of a decylamide derivative of eremomycin to the D-Ala-D-Lac analogue was not observed, indicating that interaction with this target in GRE may not occur. nih.gov This suggests that these hydrophobic derivatives might inhibit the transglycosylase stage of bacterial peptidoglycan biosynthesis even in the absence of dipeptide or depsipeptide binding. nih.gov

Another approach involves creating derivatives that can bind to alternative sites on the bacterial cell wall. The introduction of hydrophobic substituents on the periphery of the molecule can lead to additional binding interactions with other components of the peptidoglycan, compensating for the reduced affinity for the D-Ala-D-Lac terminus. researchgate.netnih.gov Furthermore, some semisynthetic analogues of eremomycin have been developed that appear to be active against vancomycin-resistant strains. researchgate.net

Exploration of Non-Antimicrobial Biological Activities (Non-human)

Beyond their antibacterial properties, this compound and its derivatives have been investigated for other biological activities, including antiviral and cytotoxic effects.

Inhibition of Protein Kinases and Potential Antiviral Mechanisms

While there is a significant body of research on small molecule inhibitors of protein kinases, direct evidence of this compound acting as a protein kinase inhibitor is not well-documented in the reviewed literature. nih.govnih.gov

In contrast, the antiviral potential of glycopeptide derivatives has been more extensively explored. The primary proposed mechanism of antiviral action for glycopeptides is the inhibition of viral entry into host cells. cosmedic-training.co.uk This is particularly relevant for enveloped viruses. For example, N-(adamantyl-1)methylcarboxamide of this compound has demonstrated good antiretroviral activity against HIV-1, with an EC50 of 1.6 µM. acs.org The adamantane (B196018) moiety in such derivatives is thought to play a role in this antiviral effect. acs.org The antiviral activity of these derivatives against both RNA and DNA viruses, including coronaviruses, has been noted, although the precise mechanisms are not always fully elucidated. researchgate.net

Cytotoxic Activity in Cancer Cell Lines (In Vitro Models)

Preliminary studies have indicated that some derivatives of this compound exhibit cytotoxic activity against eukaryotic cells. acs.org However, specific IC50 values for the unmodified this compound against various cancer cell lines such as HeLa, MCF-7, and A549 are not consistently reported in the available scientific literature. The cytotoxic effects appear to be dependent on the specific chemical modifications made to the aglycone core. For instance, while some hydrophobic derivatives were found to be rather cytotoxic, others with different substituents possessed good anti-HIV activity without significant cytotoxicity. acs.org

| Derivative | Biological Activity | Cell Line/Virus | Effective Concentration | Reference |

|---|---|---|---|---|

| N-(adamantyl-1)methylcarboxamide of this compound | Antiretroviral | HIV-1 | EC50 = 1.6 µM | acs.org |

Advanced Analytical and Methodological Research in Eremomycin Aglycone Studies

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis and purification of eremomycin (B1671613) aglycone and for its application in separating other molecules. Various modes of liquid chromatography have been developed to assess its purity and utilize its unique stereochemical structure.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of eremomycin aglycone preparations and for quantifying it in various matrices. Reversed-phase HPLC methods are commonly employed, where the molecule is separated based on its hydrophobic interactions with a nonpolar stationary phase. The complex structure of this compound, featuring a heptapeptide (B1575542) core, provides distinct retention characteristics that allow for its separation from related impurities and precursors. mdpi.com The precise quantification and purity determination via HPLC are essential prerequisites for its use in more advanced applications, such as the development of chiral selectors.

While research specifically detailing the HILIC analysis of this compound is limited, studies on the parent compound, eremomycin, demonstrate the utility of this technique for highly polar glycopeptides. nih.gov HILIC provides an alternative separation mechanism to reversed-phase chromatography, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. merckmillipore.com For polar compounds like glycopeptides, HILIC can offer enhanced retention and unique selectivity. A study on eremomycin utilized a custom-synthesized HILIC stationary phase containing diol functionalities and positively charged nitrogen atoms, which proved effective for its determination in a pharmaceutical formulation. nih.gov This approach successfully avoided interferences from matrix components like polyethylene (B3416737) glycol (PEG), showcasing an advantage over traditional reversed-phase HPLC for certain applications. nih.gov Such methodologies could logically be extended to the analysis of the similarly polar this compound.

A significant area of research involves immobilizing this compound onto a solid support, typically silica, to create a Chiral Stationary Phase (CSP) for HPLC. mdpi.comresearchgate.net These CSPs leverage the inherent chirality and complex three-dimensional structure of the aglycone, which includes multiple chiral centers, aromatic rings, and functional groups capable of various molecular interactions. nih.gov

These interactions—including hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole interactions—allow the CSP to selectively bind with one enantiomer of a racemic mixture over the other, enabling their separation. researchgate.net Research has shown that CSPs based on this compound (EAg-CSP) exhibit distinct enantioselective properties compared to those based on the parent eremomycin (E-CSP). mdpi.com The removal of the bulky disaccharide moieties from the parent antibiotic appears to reduce steric hindrance, allowing analytes better access to the chiral recognition sites on the peptide core. mdpi.com This was observed during the enantioseparation of β-blockers, where retention and enantioselectivity increased on the EAg-CSP compared to the E-CSP. mdpi.com However, for other compounds like aromatic amino acids, the parent eremomycin CSP was found to be more effective, indicating that the sugar units can also play a crucial role in the chiral recognition mechanism for certain analytes. nih.gov

Computational Modeling and Simulation Studies

Computational methods provide deep insights into the molecular interactions that are often difficult to observe experimentally. For this compound, these studies focus on its binding mechanisms, conformational dynamics, and the energetic factors that govern its interactions with target ligands.

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. unipa.it For glycopeptide aglycones like this compound, MD simulations are used to model their interaction with bacterial cell wall precursors, such as peptides ending in D-Ala-D-Ala. researchgate.net These simulations provide a dynamic view of the binding process, revealing how the aglycone recognizes and forms a stable complex with its target.

Building upon MD simulations, conformational analysis and binding energetics predictions quantify the stability of the ligand-target complex. By analyzing the trajectories from simulations, researchers can identify the most stable conformations (poses) of the aglycone when bound to a ligand. researchgate.net

Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, are employed to predict the strength of the interaction. nih.gov These calculations dissect the total binding energy into its constituent parts, including van der Waals forces, electrostatic interactions, and solvation energies. researchgate.net This allows for a detailed understanding of the driving forces behind binding. For example, analysis of vancomycin (B549263) aglycone complexes has shown that the loss of a single critical hydrogen bond can drastically reduce binding affinity, and that electrostatic repulsion can destabilize complexes with resistant ligands. researchgate.netnih.gov These computational predictions are invaluable for rationally designing new derivatives of this compound with potentially enhanced binding affinities or altered specificities. nih.gov

| Compound Name |

|---|

| Alprenolol |

| Eremomycin |

| This compound |

| Metoprolol |

| Oxprenolol |

| Pindolol |

| Polyethylene glycol (PEG) |

| Propranolol |

| Vancomycin |

| Vancomycin aglycone |

In Vitro Research Methodologies (Non-human)

In vitro research methodologies are fundamental to characterizing the biological activity and mechanism of action of this compound, the core peptide structure of the Eremomycin antibiotic. These non-human studies provide critical data on its antimicrobial efficacy, target interactions, and potential for broader therapeutic applications.

Microbial sensitivity testing is performed to determine the effectiveness of an antimicrobial agent against specific microorganisms. The Minimum Inhibitory Concentration (MIC) is a key metric derived from this testing, representing the lowest concentration of a compound that prevents visible growth of a bacterium in vitro. Standardized protocols, often following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI), are employed to ensure reproducibility.

The standard method for determining these MIC values is the broth microdilution assay. This involves preparing a series of twofold dilutions of the this compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After an incubation period, the plates are examined for visible bacterial growth (turbidity). The lowest concentration of the aglycone that shows no growth is recorded as the MIC.

| Compound | Test Organisms | Reported MIC Range (µg/mL) | Reference |

|---|---|---|---|

| This compound | Susceptible Staphylococci spp. | 8 - 32 | researchgate.net |

| This compound | Susceptible Enterococci spp. | 8 - 32 | researchgate.net |

The primary mechanism of action for glycopeptide antibiotics like Eremomycin is the inhibition of bacterial cell wall synthesis creative-proteomics.com. They specifically interfere with the late stages of peptidoglycan production, targeting the transglycosylase and transpeptidase enzymes researchgate.netcreative-proteomics.com. Cell-free assays provide a direct method to study the interaction between an inhibitor, such as this compound, and these isolated enzymes, free from the complexities of a whole-cell system.

These assays are crucial for determining whether the aglycone itself can directly inhibit enzymatic activity. The transglycosylation step, catalyzed by transglycosylases (a type of peptidoglycan glycosyltransferase), involves the polymerization of lipid II subunits into linear glycan chains pnas.orgresearchgate.net. A common cell-free assay for this process utilizes a purified enzyme and a radiolabeled or fluorescently tagged lipid II substrate. The inhibitory effect of this compound would be quantified by measuring the reduction in the formation of the polymeric peptidoglycan product. While the development of such assays has been challenging due to the difficulty in working with membrane-bound enzymes and lipid substrates, methods now exist that enable kinetic analysis of inhibitors pnas.orgnih.gov. Although specific studies detailing cell-free enzymatic inhibition by this compound are not extensively documented, this methodology remains the standard approach for investigating the direct enzyme-targeting capabilities of glycopeptide derivatives pnas.orgnih.gov.

Glycopeptide antibiotics function by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors creative-proteomics.comfrontiersin.org. This binding sequesters the substrate, physically preventing the transglycosylase and transpeptidase enzymes from completing the cell wall structure researchgate.net. To investigate this critical interaction in a controlled environment, researchers use synthetic model analogues of the bacterial cell wall terminus.

The tripeptide N-acetyl-D-Ala-D-Ala (Ac-D-Ala-D-Ala) is a widely used model ligand that mimics the natural target of Eremomycin. Binding studies between this compound and this analogue provide direct evidence of the aglycone's ability to recognize and bind to its target. Nuclear Magnetic Resonance (NMR) spectroscopy has been a powerful tool in this context, demonstrating the complexation between desglycosylated derivatives of Eremomycin and Ac-D-Ala-D-Ala nih.govresearchgate.net. Such studies confirm that the peptide core, or aglycone, contains the essential "binding pocket" for the D-Ala-D-Ala moiety. Further research has shown that chemical modifications to the this compound that damage the structure of this binding pocket result in a complete loss of antibacterial activity, directly because this transformation disables binding to the target analogue, di-Ac-Lys-D-Ala-D-Ala researchgate.net.

To explore the potential of a compound for applications beyond antimicrobial use, or to assess its general toxicity to mammalian cells, in vitro cytotoxicity assays are performed using various cell lines, including those derived from human cancers. These assays measure the degree to which an agent is toxic to cells, often by assessing cell viability, proliferation, or metabolic activity.

While many cytotoxic antibiotics are used in chemotherapy, they typically function by interfering with cell division or causing DNA damage wikipedia.org. There is limited specific research available on the cytotoxic effects of this compound against cancer cell lines. However, studies on the related glycopeptide, teicoplanin, provide a framework for how such an investigation would be conducted. In a study using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, teicoplanin was shown to have a dual effect on CHO (Chinese Hamster Ovary), MCF-7 (human breast adenocarcinoma), and Jurkat E6.1 (human T lymphocyte) cell lines nih.gov. At lower concentrations, it induced cell proliferation, while at higher concentrations, it became cytotoxic in a dose-dependent manner nih.gov.

Should this compound be evaluated for cytotoxicity, standard protocols such as the MTT assay would be employed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cell lines would be exposed to a range of this compound concentrations for a defined period. The subsequent measurement of metabolic activity would allow for the determination of metrics like the IC₅₀ (the concentration of drug that inhibits cell growth by 50%), providing a quantitative measure of the compound's cytotoxic potential.

Spectroscopic Probes and Labeling Techniques

Spectroscopic techniques are indispensable for the structural elucidation and functional analysis of complex molecules like this compound. These methods probe the molecular structure and its interactions without the need for crystallization.

Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary tool for determining the detailed three-dimensional structure of Eremomycin and its aglycone in solution nih.govspringernature.com. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as 1H and 13C NMR, have been used to achieve complete spectral assignments for the aglycone nih.govresearchgate.netnih.gov. Advanced 2D NMR techniques, including Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Multiple-Bond Correlation (HMBC), have been instrumental in corroborating the primary structure and stereochemistry of the peptide core nih.govresearchgate.netfrontiersin.org. Furthermore, NMR has been used as a direct probe to study the binding interaction between the this compound and the cell wall analogue Ac-D-Ala-D-Ala, providing insights into the specific atoms involved in complex formation nih.govresearchgate.net.

Elemental Analysis and Surface Chemistry Characterization (for Immobilized Aglycones)

Immobilizing antimicrobial agents like this compound onto surfaces is a strategy for creating materials that resist bacterial colonization. To confirm the successful attachment and characterize the resulting surface, a suite of surface-sensitive analytical techniques is required.

While specific studies detailing the immobilization of this compound are not prominent in the literature, the methodologies for such characterization are well-established. X-ray Photoelectron Spectroscopy (XPS) would be a primary technique for this purpose dntb.gov.uaresearchgate.net. XPS is a highly surface-sensitive method that provides information on the elemental composition and chemical bonding states of the elements within the top few nanometers of a surface researchgate.netnih.gov. Analysis of an XPS spectrum from a surface with immobilized this compound would be expected to show characteristic peaks for carbon, oxygen, nitrogen, and chlorine, the constituent elements of the aglycone. High-resolution scans of the C 1s, O 1s, and N 1s regions could confirm the presence of peptide bonds and other functional groups, verifying the integrity of the immobilized molecule. This technique is powerful enough to be used for the surface characterization of whole microbial cells, indicating its suitability for analyzing molecular layers nih.gov. The quantitative data from XPS can also be used to estimate the density of the aglycone on the surface.

Future Directions and Emerging Research Avenues for Eremomycin Aglycone

Rational Design of Next-Generation Glycopeptide Analogues

The rational design of novel eremomycin (B1671613) aglycone analogues is a cornerstone of efforts to develop next-generation glycopeptides. This approach leverages detailed structural knowledge to introduce specific chemical modifications aimed at enhancing antibacterial potency, broadening the spectrum of activity, and circumventing existing resistance mechanisms.

A key strategy involves the modification of the N-terminal amino acid. Research has shown that substitution of the native N-methyl-D-leucine can significantly impact antibacterial properties. For instance, replacing it with D-lysine does not substantially compromise in vitro activity. nih.gov However, the introduction of bulkier or electronically different residues, such as D-tryptophan or D-histidine, can lead to a marked decrease in antibacterial efficacy, highlighting the sensitive structure-activity relationship at this position. nih.gov

Another fruitful avenue is the introduction of hydrophobic substituents. These modifications are often targeted to the exterior of the molecule to enhance interactions with the bacterial cell membrane. The synthesis of derivatives bearing hydrophobic moieties has been shown to produce compounds active against glycopeptide-resistant enterococci (GRE). nih.gov This approach is based on the hypothesis that increased lipophilicity can confer additional mechanisms of action beyond the classical binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. nih.gov

Table 1: N-Terminal Modifications of Eremomycin Aglycone and Their Impact on Antibacterial Activity

| Modification | Resulting Analogue | Effect on In Vitro Antibacterial Activity |

|---|---|---|

| Edman degradation to hexapeptide and aminoacylation with D-lysine | Heptapeptide (B1575542) analogue | Activity not seriously affected nih.gov |

| Edman degradation to hexapeptide and aminoacylation with D-histidine | Heptapeptide analogue | Practically devoid of activity nih.gov |

| Edman degradation to hexapeptide and aminoacylation with D-tryptophan | Heptapeptide analogue | Practically devoid of activity nih.gov |

| Aminoacylation with D-lysine | Octapeptide analogue | Practically devoid of activity nih.gov |

Strategies for Enhanced Biological Efficacy and Expanded Spectrum (Non-human)

Efforts to enhance the biological efficacy and expand the activity spectrum of this compound have led to the development of innovative derivatives with promising, albeit non-human, activities. A primary strategy has been the introduction of hydrophobic groups to create lipoglycopeptide-like structures.

Derivatives of eremomycin containing substituents like n-decyl or p-(p-chlorophenyl)benzyl in the eremosamine moiety have demonstrated significant activity against glycopeptide-resistant strains of enterococci. nih.gov Similarly, the formation of amides at the C-terminus with hydrophobic amines, such as adamantylamides, has yielded compounds with improved efficacy. For example, eremomycin adamant-2-yl amide has shown enhanced activity due to its hydrophobic substituent. ovid.com These modifications are believed to promote interaction with the bacterial cell membrane, contributing to their enhanced potency. nih.govwikipedia.org

Beyond antibacterial applications, semisynthetic derivatives of this compound have exhibited noteworthy antiviral activity. Specifically, certain hydrophobic derivatives have shown marked inhibitory effects against human immunodeficiency virus (HIV). nih.gov For example, N-(adamantyl-1)methylcarboxamide of this compound displayed potent antiretroviral activity against HIV-1. nih.govacs.org The proposed mechanism for this anti-HIV action is the inhibition of the viral entry process. nih.gov This expansion of the biological activity profile opens up new avenues for the potential application of this compound scaffolds in non-bacterial infectious diseases.

Novel Synthetic Routes for Aglycone Production and Modification

The complex structure of the this compound presents significant challenges to its production and modification. Consequently, the development of novel and efficient synthetic routes is a critical area of research.

Total synthesis of the this compound has been a landmark achievement in organic chemistry. These synthetic routes provide ultimate control over the molecular architecture, allowing for the introduction of specific modifications that are not accessible through semisynthesis. The total syntheses of both vancomycin (B549263) and eremomycin aglycones have provided profound insights into controlling the complex stereochemical elements of these molecules, such as planar and axial chirality. nih.govjohnshopkins.edu While immensely powerful for creating novel analogues, total synthesis is often a lengthy and complex process. nih.gov

To address the limitations of total synthesis, chemoenzymatic approaches are emerging as a promising alternative. These methods combine the flexibility of chemical synthesis with the specificity of enzymatic catalysis. For instance, enzymes involved in the biosynthesis of glycopeptide antibiotics can be harnessed to perform key bond-forming reactions on synthetic precursors. nih.gov This can include the use of glycosyltransferases for the enzymatic glycosylation of a synthetically produced aglycone, offering a more streamlined route to glycosylated derivatives. nih.gov Furthermore, in vitro glycorandomization techniques, which involve the enzymatic transfer of various sugar moieties to the aglycone, can rapidly generate libraries of novel glycopeptides for screening. nih.gov These hybrid approaches hold considerable promise for the efficient production and diversification of this compound and its analogues. uq.edu.au

Deeper Understanding of Resistance Overcoming Mechanisms

A critical aspect of developing new glycopeptide analogues is elucidating the mechanisms by which they overcome bacterial resistance. Traditional glycopeptides function by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, a target that is altered to D-Ala-D-Lac in resistant strains, leading to a significant drop in binding affinity. mdpi.com

Hydrophobic derivatives of this compound appear to employ alternative mechanisms of action. It is hypothesized that these modified compounds can inhibit the transglycosylase stage of bacterial peptidoglycan biosynthesis even without binding to the dipeptide or depsipeptide. nih.gov This suggests a mode of action that is less reliant on the canonical D-Ala-D-Ala interaction, thereby circumventing the primary resistance mechanism. NMR binding experiments have shown that while the binding of some hydrophobic derivatives to the D-Ala-D-Ala analogue is decreased, they retain potent antibacterial activity against resistant strains. nih.gov

The introduction of hydrophobic side chains may also facilitate the disruption of the bacterial cell membrane, adding another layer to their antibacterial activity. wikipedia.org This multi-pronged attack, combining inhibition of cell wall synthesis with membrane perturbation, is a promising strategy for combating resistant pathogens. Understanding these alternative mechanisms at a molecular level is crucial for the rational design of future glycopeptide antibiotics that can effectively bypass existing and emerging resistance pathways.

Exploring Polypharmacology and Novel Biological Activities (Non-human)

The exploration of polypharmacology, where a single compound interacts with multiple biological targets, has revealed unexpected and potentially valuable non-antibacterial activities for this compound derivatives. The most prominent of these is their antiviral activity.